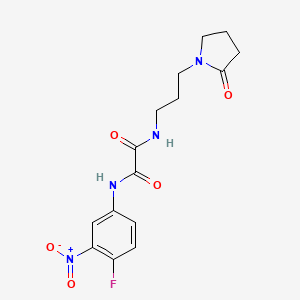

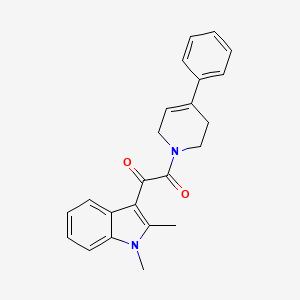

![molecular formula C22H22FN7 B2362179 N-(4-fluorofenil)-6-(4-metilpiperazin-1-il)-1-fenil-1H-pirazolo[3,4-d]pirimidin-4-amina CAS No. 946288-80-8](/img/structure/B2362179.png)

N-(4-fluorofenil)-6-(4-metilpiperazin-1-il)-1-fenil-1H-pirazolo[3,4-d]pirimidin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22FN7 and its molecular weight is 403.465. The purity is usually 95%.

BenchChem offers high-quality N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación del Cáncer: Objetivo de las Mutaciones EGFR

Este compuesto ha sido estudiado por su potencial en dirigirse a las mutaciones del receptor del factor de crecimiento epidérmico (EGFR), que están implicadas en diversas formas de cáncer, particularmente el cáncer de pulmón de células no pequeñas (NSCLC). Ha mostrado promesa en inhibir EGFR con mutaciones específicas que confieren resistencia a los inhibidores de la tirosina quinasa (TKI) de primera generación EGFR como gefitinib y erlotinib .

Tratamiento de la Leucemia: Inhibición de FLT3 y CDK

La investigación indica que los derivados de este compuesto exhiben una excelente actividad inhibitoria contra la tirosina quinasa 3 similar a FMS (FLT3) y las cinasas dependientes de ciclina (CDK), que son cruciales en el tratamiento de la leucemia mieloide aguda (AML). Estos derivados han mostrado potentes actividades antiproliferativas y podrían conducir a nuevos tratamientos para AML .

Actividad Antimicrobiana

Aunque no está directamente relacionado con el compuesto exacto en cuestión, se han sintetizado y evaluado compuestos estructuralmente similares por sus propiedades antimicrobianas. Esto sugiere que con una mayor modificación, N-(4-fluorofenil)-6-(4-metilpiperazin-1-il)-1-fenil-1H-pirazolo[3,4-d]pirimidin-4-amina también podría explorarse para posibles aplicaciones antimicrobianas .

Mecanismo De Acción

Target of Action

The primary targets of this compound are FLT3 and CDK kinases . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). CDKs (Cyclin-Dependent Kinases) are a family of protein kinases that regulate the cell cycle.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 . The inhibition of these kinases leads to changes in cell cycle progression and signal transduction pathways.

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, a tumor suppressor protein, and inhibits the signaling pathways of FLT3, ERK, AKT, and STAT5 . These pathways are involved in cell proliferation, survival, and differentiation.

Pharmacokinetics

It is mentioned that the compound has a good oral pk property , suggesting that it is well-absorbed and has suitable bioavailability.

Result of Action

The compound exhibits strong antiproliferative activities against certain cancer cell lines . It blocks the signaling pathways mediated by its targets, leading to cell cycle arrest and induction of apoptosis . In a mouse model, the compound can induce tumor regression .

Análisis Bioquímico

Biochemical Properties

The compound N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to exhibit excellent inhibition against FLT3 and CDK, two types of kinases . Kinases are proteins that play a key role in signal transduction pathways, regulating various cellular activities such as cell division, metabolism, and cell death . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

In cellular processes, N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown to influence cell function by suppressing the phosphorylation of retinoblastoma, FLT3, ERK, AKT, and STAT5 . These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism . The suppression of these proteins can lead to the onset of apoptosis, or programmed cell death .

Molecular Mechanism

The molecular mechanism of action of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of FLT3 and CDK kinases, inhibiting their activity and leading to the suppression of various proteins involved in cell signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages . At a dose of 15 mg/kg, the compound has been shown to induce tumor regression in MV4-11 xenografts in a nude-mouse model, which is more efficient than cytarabine (50 mg/kg) .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN7/c1-28-11-13-29(14-12-28)22-26-20(25-17-9-7-16(23)8-10-17)19-15-24-30(21(19)27-22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFPSVZPUKGYKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

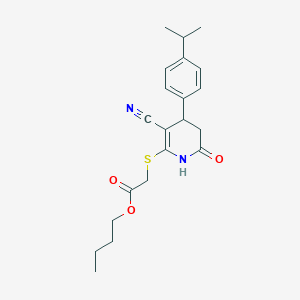

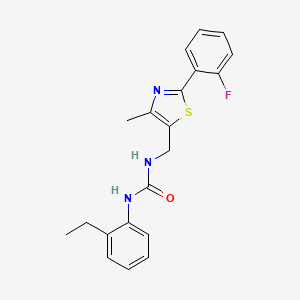

![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362096.png)

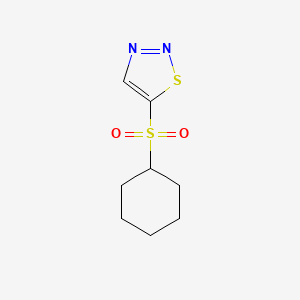

![2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362101.png)

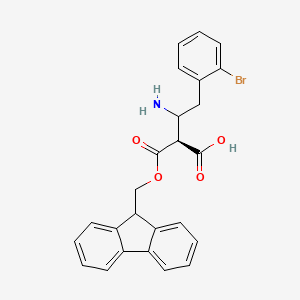

![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)

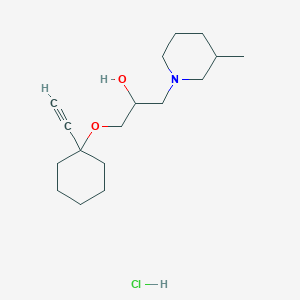

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)

![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)

![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)